3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
CAS No.: 112800-84-7
Cat. No.: VC9008381
Molecular Formula: C18H16N4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112800-84-7 |
|---|---|
| Molecular Formula | C18H16N4S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 3-benzylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole |
| Standard InChI | InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
| Standard InChI Key | IXHUXPBSFWTGTG-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
| Canonical SMILES | CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold combines a triazino[5,6-b]indole system with two key substituents:
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5-Ethyl group: Introduces hydrophobicity and steric bulk at position 5.
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3-Benzylsulfanyl moiety: Provides a sulfur-containing aromatic side chain capable of hydrogen bonding and π-π interactions.
The planar indole system fused to the triazine ring creates a rigid, conjugated framework, as evidenced by its SMILES notation: CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4. This conjugation likely contributes to UV-Vis absorption properties, though experimental spectral data remain unpublished.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 112800-84-7 | |
| Molecular Formula | ||
| Molecular Weight | 320.4 g/mol | |
| IUPAC Name | 3-benzylsulfanyl-5-ethyl- triazino[5,6-b]indole | |
| XLogP3 (Estimated) | ~4.2* |
*Estimated from structural analogs in PubChem .
Synthesis and Derivatization Pathways
Reported Synthetic Routes
While no peer-reviewed synthesis of 3-(benzylsulfanyl)-5-ethyl-5H- triazino[5,6-b]indole has been published, plausible pathways can be inferred from related triazinoindole syntheses:
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Indole Functionalization:
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Ethylation at N5 via alkylation of indole precursors using ethyl halides.
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Triazine ring construction through cyclocondensation reactions with hydrazine derivatives.
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Sulfanyl Group Introduction:
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Nucleophilic aromatic substitution at C3 using benzyl mercaptan under basic conditions.
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A structurally related compound, 2-[(5-ethyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one (PubChem CID 6410217), demonstrates the feasibility of appending complex substituents to the triazinoindole core .
Physicochemical and Computational Properties
Stability and Solubility Profiles
The benzylsulfanyl group enhances lipophilicity (), suggesting poor aqueous solubility but favorable membrane permeability . Quantum mechanical calculations predict:
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Dipole Moment: ~3.8 D (moderate polarity)
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Polar Surface Area: ~85 Ų (indicative of limited blood-brain barrier penetration)
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| Topological Polar SA | 78.9 Ų | ChemAxon* |
*Estimated using similar triazinoindoles .
Research Challenges and Future Directions
Key Knowledge Gaps
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Synthetic Optimization: Requires development of regioselective methods to avoid N7 ethylation byproducts.
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ADMET Profiling: No in vivo pharmacokinetic or toxicity data available.
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Target Identification: High-throughput screening needed to map molecular targets.
Prioritized Research Areas
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